molecular formula C12H17O10- B1259756 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-)

2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-)

Cat. No.: B1259756
M. Wt: 321.26 g/mol
InChI Key: PBUKNNGDHZLXKG-UYKOWFBBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-) is a hexuronate that results from the removal of a proton from the carboxy group of 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose. It is a monocarboxylic acid anion and a hexuronate. It is a conjugate base of a 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose.

Scientific Research Applications

Synthesis and Agricultural Applications

  • Convenient Synthesis from Okra Mucilage: A method for synthesizing lepidimoide, a compound structurally related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-), from okra fruit mucilage has been developed. This process is simpler than previous methods and produces large quantities necessary for research. Both lepidimoide and its byproduct, epi-lepidimoide, showed significant growth-promoting activity in plant hypocotyls elongation tests (Hirose, Endo, & Hasegawa, 2004).

Biomedical Research

  • Component of Capsular Polysaccharide in Streptococcus pneumoniae: A structural component of the capsular polysaccharide of Streptococcus pneumoniae type 19F, closely related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-), was synthesized using sequential glycosylation reactions. This research contributes to understanding bacterial polysaccharides and their roles in pathogenicity and immune response (Sugawara & Igarashi, 1988).

Chemical Synthesis and Analysis

  • Synthesis of Unsaturated Nucleoside Analogs: Research on synthesizing unsaturated 6-deoxy-L-hexopyranosyltheophylline diacetate from L-rhamnopyranose, closely related to the compound , opens pathways for developing novel nucleoside analogs. These compounds have potential applications in medicinal chemistry and drug development (Onodera & Yajima, 1970).

Biopolymer Research

  • Analysis in Lignin-Degrading Enzymes: Pyranose 2-oxidase, a lignin-degrading enzyme from lignocellulolytic fungi, demonstrates specificity for oxidizing aldopyranoses including D-glucose, a compound structurally related to 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose(1-). Understanding this enzyme's interaction with pyranose structures contributes to lignocellulose degradation research, a crucial area in biofuel production (Hallberg, Leitner, Haltrich, & Divne, 2004).

Properties

Molecular Formula

C12H17O10-

Molecular Weight

321.26 g/mol

IUPAC Name

(2S,3R,4S)-3,4-dihydroxy-2-[(2R,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18)/p-1/t3-,4-,6-,7+,8+,9+,11+,12+/m0/s1

InChI Key

PBUKNNGDHZLXKG-UYKOWFBBSA-M

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)[O-])O)O)O)O

Origin of Product

United States

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